methanone CAS No. 1114852-74-2](/img/structure/B2867717.png)

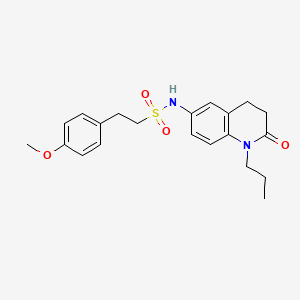

[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

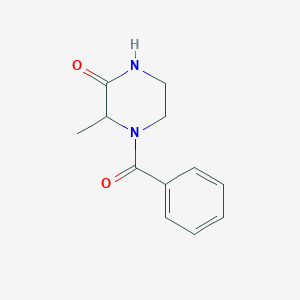

[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C23H17Cl2NO4S and its molecular weight is 474.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone and its derivatives have been explored for their synthesis and antimicrobial activities. For instance, Patel, Agravat, and Shaikh (2011) synthesized 2-[N-(substituted benzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, exhibiting variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Antioxidant Properties

Çetinkaya, Göçer, Menzek, and Gülçin (2012) focused on the synthesis of derivatives of 4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone and their antioxidant properties. They found that these compounds, especially those with multiple phenolic rings and hydroxyl groups, exhibited effective antioxidant power, comparable to standard antioxidant compounds (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Environmental Behavior and Stability

The environmental fate and behavior of related benzophenone compounds have been studied by Santos and Esteves da Silva (2019). Their research provided insights into the reactivity, degradation, and photostability of these compounds in aqueous solutions, crucial for understanding their environmental impact (Santos & Esteves da Silva, 2019).

Molecular Docking and Activity Studies

Jayanna, Vagdevi, Dharshan, Raghavendra, and Telkar (2013) conducted molecular docking studies and evaluated the antimicrobial and analgesic activities of benzophenone derivatives. They found pronounced activity in specific compounds, indicating potential for therapeutic applications (Jayanna, Vagdevi, Dharshan, Raghavendra, & Telkar, 2013).

Clathrate Formation and Molecular Interactions

Eto, Yamaguchi, Shinohara, Ito, Yoshitake, and Harano (2011) studied the role of interactions between aromatic rings in clathrate formation, involving derivatives of benzophenones. Their research highlights the significance of molecular interactions in the development of inclusion complexes (Eto, Yamaguchi, Shinohara, Ito, Yoshitake, & Harano, 2011).

Novel Synthesis Methods and Oxidation Reactions

Johnson, Naidoo, Fernandes, Mmutlane, van Otterlo, and de Koning (2010) explored novel oxidation reactions for the synthesis of xanthones and related products, utilizing benzophenone derivatives as starting materials. This research contributes to the development of new synthetic methods in organic chemistry (Johnson, Naidoo, Fernandes, Mmutlane, van Otterlo, & de Koning, 2010).

Antimitotic and Vascular Disrupting Agents

Chang, Chuang, Lee, Yeh, Kuo, Chang, Chang, and Liou (2014) investigated 2-hydroxy-3,4,5-trimethoxybenzophenones, finding significant antiproliferative activity and vascular-disrupting properties in certain derivatives. This highlights their potential in developing new therapeutic agents (Chang, Chuang, Lee, Yeh, Kuo, Chang, Chang, & Liou, 2014).

Antibacterial and Antifungal Activities

Joseph, Moshi, Sempombe, and Nkunya (2006) extracted a benzophenone, (4-methoxy-benzo[1,3]dioxol-5-yl)-phenylmethanone, from Securidaca longepedunculata, demonstrating its antibacterial and antifungal activities. This underscores the potential of benzophenone derivatives in developing new antimicrobial agents (Joseph, Moshi, Sempombe, & Nkunya, 2006).

properties

IUPAC Name |

[4-(3,5-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2NO4S/c1-2-30-19-9-7-15(8-10-19)23(27)22-14-26(18-12-16(24)11-17(25)13-18)20-5-3-4-6-21(20)31(22,28)29/h3-14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXLIFCFKZYMPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2867639.png)

![2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2867641.png)

![methyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2867642.png)

![3-[(5-Bromopyrazin-2-yl)methylamino]cyclopentane-1-carbonitrile](/img/structure/B2867648.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2867649.png)

![methyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2867651.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2867652.png)

![5-[1-(3-methoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2867656.png)